molecular formula C16H10FNO2 B6328473 N-(3-Fluorostyryl)phthalimide CAS No. 278183-61-2

N-(3-Fluorostyryl)phthalimide

Cat. No.: B6328473
CAS No.: 278183-61-2
M. Wt: 267.25 g/mol
InChI Key: UTLZHHMPVOPBOP-CMDGGOBGSA-N
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Description

N-(3-Fluorostyryl)phthalimide is a fluorinated derivative of phthalimide, characterized by a styryl group substituted with a fluorine atom at the meta position. Phthalimides are heterocyclic compounds with a fused benzene and imide ring, widely used in organic synthesis, polymer chemistry, and medicinal applications.

Properties

IUPAC Name

2-[(E)-2-(3-fluorophenyl)ethenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2/c17-12-5-3-4-11(10-12)8-9-18-15(19)13-6-1-2-7-14(13)16(18)20/h1-10H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLZHHMPVOPBOP-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C=CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)/C=C/C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorostyryl)phthalimide typically involves the reaction of phthalic anhydride with 3-fluorostyrene under specific conditions. One common method involves the use of a catalyst such as palladium in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the use of safer and more environmentally friendly solvents and catalysts is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorostyryl)phthalimide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(3-Fluorostyryl)phthalimide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of various functionalized compounds.

    Biology: Investigated for its potential biological activities, including anticancer, antibacterial, and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of N-(3-Fluorostyryl)phthalimide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Phthalimide derivatives differ primarily in their substituents, which dictate their reactivity and applications. Below is a comparative overview:

Compound Substituent(s) Key Structural Features
N-(3-Fluorostyryl)phthalimide 3-Fluorostyryl Electronegative fluorine enhances polarity and potential bioactivity
3-Chloro-N-phenyl-phthalimide 3-Chloro, N-phenyl Chlorine offers moderate electronegativity; used in polymer synthesis
N-(Phenylthio)phthalimide Phenylthio Thioether group enables enzyme inhibition via covalent binding
N-(Sulfonyloxy)phthalimide Sulfonyloxy Acts as a suicide substrate for serine proteases
N-(Cyclohexylthio)phthalimide Cyclohexylthio Vulcanization accelerator in rubber production
N-(Trifluoromethylthio)phthalimide Trifluoromethylthio Electrophilic reagent for trifluoromethylthiolation
N-(Bromoalkyl)phthalimides (e.g., N-(3-Bromopropyl)phthalimide) Bromoalkyl Alkyl halide reactivity for nucleophilic substitutions

Key Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound* 3-Chloro-N-phenyl-phthalimide N-(Phenylthio)phthalimide
Molecular Weight (g/mol) ~283 (estimated) 261.67 269.31
Solubility Likely moderate in polar solvents Soluble in acetone + methanol Low aqueous solubility
Key Reactivity Electrophilic substitution, cross-coupling Nucleophilic displacement of Cl Covalent enzyme inhibition

*Estimated based on structural analogs.

Mechanistic Insights and Functional Group Impact

  • Fluorine vs. Chlorine : Fluorine’s higher electronegativity and smaller size compared to chlorine may reduce basicity of adjacent amines and enhance membrane permeability in drug candidates .
  • Thioether vs. Styryl Groups : The phenylthio group in N-(Phenylthio)phthalimide enables covalent enzyme inhibition , whereas the styryl group in fluorostyryl derivatives could facilitate π-π stacking in protein binding.

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